Cas no 2228904-60-5 (1-amino-2-(5-bromo-3-methylfuran-2-yl)propan-2-ol)

1-amino-2-(5-bromo-3-methylfuran-2-yl)propan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1-amino-2-(5-bromo-3-methylfuran-2-yl)propan-2-ol
- EN300-1910439
- 2228904-60-5
-
- インチ: 1S/C8H12BrNO2/c1-5-3-6(9)12-7(5)8(2,11)4-10/h3,11H,4,10H2,1-2H3
- InChIKey: RENCTTVTLOAAAI-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(C)=C(C(C)(CN)O)O1
計算された属性
- せいみつぶんしりょう: 233.00514g/mol
- どういたいしつりょう: 233.00514g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 59.4Ų
1-amino-2-(5-bromo-3-methylfuran-2-yl)propan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1910439-5.0g |
1-amino-2-(5-bromo-3-methylfuran-2-yl)propan-2-ol |
2228904-60-5 | 5g |
$4930.0 | 2023-06-02 | ||
Enamine | EN300-1910439-0.25g |
1-amino-2-(5-bromo-3-methylfuran-2-yl)propan-2-ol |
2228904-60-5 | 0.25g |
$1564.0 | 2023-09-17 | ||
Enamine | EN300-1910439-0.1g |
1-amino-2-(5-bromo-3-methylfuran-2-yl)propan-2-ol |
2228904-60-5 | 0.1g |
$1496.0 | 2023-09-17 | ||
Enamine | EN300-1910439-10g |
1-amino-2-(5-bromo-3-methylfuran-2-yl)propan-2-ol |
2228904-60-5 | 10g |
$7312.0 | 2023-09-17 | ||
Enamine | EN300-1910439-0.5g |
1-amino-2-(5-bromo-3-methylfuran-2-yl)propan-2-ol |
2228904-60-5 | 0.5g |
$1632.0 | 2023-09-17 | ||
Enamine | EN300-1910439-1.0g |
1-amino-2-(5-bromo-3-methylfuran-2-yl)propan-2-ol |
2228904-60-5 | 1g |
$1701.0 | 2023-06-02 | ||
Enamine | EN300-1910439-2.5g |
1-amino-2-(5-bromo-3-methylfuran-2-yl)propan-2-ol |
2228904-60-5 | 2.5g |
$3332.0 | 2023-09-17 | ||
Enamine | EN300-1910439-10.0g |
1-amino-2-(5-bromo-3-methylfuran-2-yl)propan-2-ol |
2228904-60-5 | 10g |
$7312.0 | 2023-06-02 | ||
Enamine | EN300-1910439-0.05g |
1-amino-2-(5-bromo-3-methylfuran-2-yl)propan-2-ol |
2228904-60-5 | 0.05g |
$1428.0 | 2023-09-17 | ||
Enamine | EN300-1910439-5g |
1-amino-2-(5-bromo-3-methylfuran-2-yl)propan-2-ol |
2228904-60-5 | 5g |
$4930.0 | 2023-09-17 |
1-amino-2-(5-bromo-3-methylfuran-2-yl)propan-2-ol 関連文献
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
1-amino-2-(5-bromo-3-methylfuran-2-yl)propan-2-olに関する追加情報
1-Amino-2-(5-Bromo-3-Methylfuran-2-Yl)Propan-2-Ol: A Comprehensive Overview
1-Amino-2-(5-bromo-3-methylfuran-2-yl)propan-2-ol, also known by its CAS number 2228904-60-5, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in drug development, catalysis, and advanced materials synthesis.
The molecular structure of 1-amino-2-(5-bromo-3-methylfuran-2-yl)propan-2-ol consists of a propanol backbone with an amino group at the first carbon and a substituted furan ring at the second carbon. The furan ring is further substituted with a bromine atom at the fifth position and a methyl group at the third position, which imparts unique electronic and steric properties to the molecule. These features make it an attractive candidate for various chemical transformations and functionalization reactions.
Recent studies have highlighted the potential of this compound as a building block in organic synthesis. Its ability to undergo nucleophilic substitution, elimination, and addition reactions has been extensively explored in academic research. For instance, researchers have utilized this compound to synthesize bioactive molecules with potential applications in pharmaceuticals and agrochemicals.
In the field of catalysis, 1-amino-2-(5-bromo-3-methylfuran-2-yl)propan-2-ol has shown promise as a ligand precursor for transition metal catalysts. Its ability to coordinate with metal centers while maintaining structural integrity has been leveraged in asymmetric catalysis, where it facilitates enantioselective reactions with high efficiency.
The compound's role in materials science is another area of active research. Its incorporation into polymer matrices has been investigated for applications in optoelectronics and sensors due to its ability to modulate electronic properties at the molecular level. Additionally, its use as a precursor for cross-linked materials has shown potential in creating robust and stimuli-responsive polymers.
From an environmental standpoint, recent studies have focused on the biodegradation pathways of this compound under various conditions. Understanding its environmental fate is crucial for assessing its safety and sustainability in industrial applications.
In conclusion, 1-amino-2-(5-bromo-3-methylfuran-2-yli)propano-l remains a valuable compound with diverse applications across multiple disciplines. Ongoing research continues to uncover new avenues for its utilization, ensuring its relevance in both academic and industrial settings.
2228904-60-5 (1-amino-2-(5-bromo-3-methylfuran-2-yl)propan-2-ol) 関連製品
- 115006-86-5(Cyclo(L-Leu-trans-4-hydroxy-L-Pro))
- 2445793-57-5(Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate)
- 2171310-52-2((2R)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpiperidine-2-carboxylic acid)
- 1256486-26-6(3-(7-Aza-2-benzimidazolyl)benzamidoxime)
- 1365969-58-9(3-Iodo-4-(Trifluoromethoxy)Aniline)
- 1632-83-3(1-Methylbenzimidazole)
- 2877676-35-0(4-[(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile)
- 890153-34-1(1-Piperazinecarboxylicacid, 4-(3-bromobenzoyl)-, 1,1-dimethylethyl ester)
- 2138046-27-0(4-tert-butyl-3-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclohexan-1-ol)
- 1373029-16-3(tert-Butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate)



